molecular formula C14H10BrNO3 B2983558 6-bromo-3-hydroxy-3-(2-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one CAS No. 866043-44-9

6-bromo-3-hydroxy-3-(2-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B2983558
CAS No.: 866043-44-9
M. Wt: 320.142
InChI Key: WLDGKMDRSCCBRJ-UHFFFAOYSA-N
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Description

6-Bromo-3-hydroxy-3-(2-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one is a complex organic compound belonging to the indole family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-3-hydroxy-3-(2-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting with the bromination of the precursor compound. The reaction conditions often require the use of strong brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane (DCM) or acetonitrile (MeCN).

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure consistency and efficiency. The use of automated systems and reactors can help in maintaining the precise reaction conditions required for the synthesis.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted indoles or other derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile intermediate for further functionalization.

Biology: Indole derivatives, including this compound, have shown various biological activities such as antiviral, anti-inflammatory, and anticancer properties. These properties make them valuable in the development of new therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as a precursor for drugs targeting various diseases. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of novel materials with specific properties.

Mechanism of Action

The mechanism by which 6-bromo-3-hydroxy-3-(2-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl groups on the compound can form hydrogen bonds with these targets, leading to biological activity. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

  • 3-Bromo-6-hydroxy-2-(4-hydroxyphenyl)-1H-inden-1-one

  • 2-Bromo-1-(2-hydroxy-3,5-diiodophenyl)ethanone

  • 2-Bromo-1-(4-hydroxy-3,5-diiodophenyl)ethanone

Uniqueness: 6-Bromo-3-hydroxy-3-(2-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one stands out due to its specific arrangement of hydroxyl and bromine groups, which can influence its reactivity and biological activity. This arrangement allows for unique interactions with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

6-bromo-3-hydroxy-3-(2-hydroxyphenyl)-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO3/c15-8-5-6-9-11(7-8)16-13(18)14(9,19)10-3-1-2-4-12(10)17/h1-7,17,19H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDGKMDRSCCBRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2(C3=C(C=C(C=C3)Br)NC2=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665787
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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